2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide
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Overview
Description
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to primary or secondary amines.
Substitution: Methoxy groups can be replaced with other functional groups like hydroxyl or halogens.
Scientific Research Applications
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme, blocking the access of PABA and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-(phenylamino)methylphenol
- 4-methoxyphenylamino)methyl-N,N-dimethylaniline
- 2-(anilinomethyl)phenol
Uniqueness
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-7-8-14(20-3)15(9-11)21(17,18)16-12-5-4-6-13(10-12)19-2/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJAZKIUNSOLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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